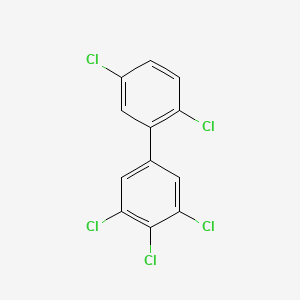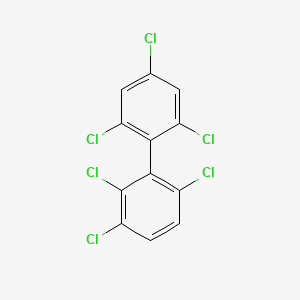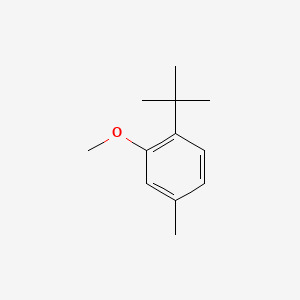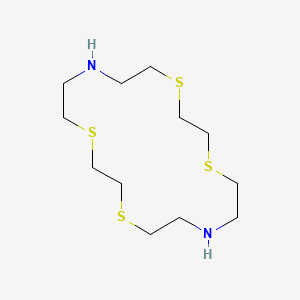
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Descripción general
Descripción
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a type of crown ether . It has a molecular formula of C12H26N2S4 .
Synthesis Analysis
The mixed thia–aza donor macrocyclic complexes [M (aneN 2 S 4)] 2+ (M = Ni or Co; aneN 2 S 4 = 1,4,10,13-tetrathia-7,1 6-diazacyclooctadecane) and [Ni (Me 2 aneN 2 S 4)] 2+ (Me 2 aneN 2 S 4 = 7,16-dimethyl-1,4,10,13-tetrathia-7,16-diazacyclooctadecane) were prepared by reaction of M (NO 3) 2 ·6H 2 O with the appropriate crown ether in aqueous ethanol .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
This compound can be used in the spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm 3, boiling point of 512.9±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 78.4±3.0 kJ/mol, flash point of 264.0±28.7 °C, index of refraction of 1.524, molar refractivity of 94.7±0.3 cm 3, and molar volume of 309.3±3.0 cm 3 .Aplicaciones Científicas De Investigación
Estudios Espectroscópicos
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane: se utiliza en estudios espectroscópicos debido a su capacidad para formar complejos con yodo . Esta aplicación es crucial para comprender la estructura electrónica y las propiedades del yodo cuando interactúa con éteres corona. El análisis espectroscópico puede revelar detalles sobre la eficiencia de unión, la estequiometría y la estabilidad de los complejos formados.
Síntesis de Ligandos
Este compuesto sirve como precursor para sintetizar ligandos como 7,16-bis(5-t-butil-2-hidroxibencil)-1,4,10,13-tetrathia-7,16-diazacyclooctadecane . Estos ligandos son significativos en la química de coordinación, donde pueden quelatar iones metálicos, lo que lleva a la formación de nuevos marcos metal-orgánicos (MOF) con posibles aplicaciones en almacenamiento de gas, catálisis y procesos de separación.
Estudios de Hidrólisis Facilitada
El éter corona se utiliza como ligando en el estudio de la hidrólisis de dipéptidos facilitada por zirconio a pH neutro . Esta investigación es fundamental en la química bioinorgánica, proporcionando información sobre los mecanismos de las metaloenzimas y el papel de los iones metálicos en los sistemas biológicos.
Mecanismo De Acción
Mode of Action
The compound is a type of crown ether, which are known for their ability to form complexes with certain ions, particularly potassium and sodium . This complex formation can interfere with the normal function of these ions in biological systems, potentially leading to various effects.
Propiedades
IUPAC Name |
1,4,10,13-tetrathia-7,16-diazacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQRZGDWLMSBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCNCCSCCSCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339974 | |
| Record name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20934-69-4 | |
| Record name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


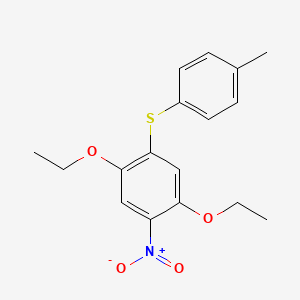
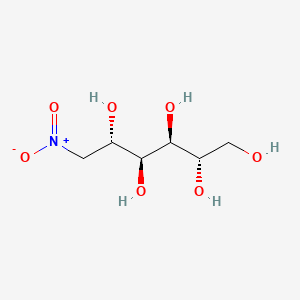
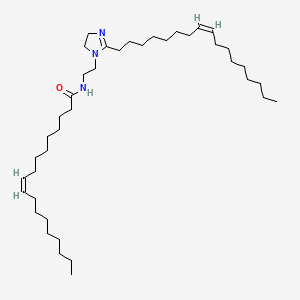
![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)
![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)




